Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Description
Structural Elucidation and Molecular Characterization
Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is derived from its parent benzothiazole ring, substituted at position 2 with an imino group bearing a 2-acetylsulfanylacetyl moiety and at position 3 with an ethyl acetate group. The methoxy substituent at position 6 further modifies the electronic environment. The full name is:
ethyl 2-[2-({2-[(acetylsulfanyl)acetyl]imino}-6-methoxy-1,3-benzothiazol-3(2H)-yl)acetate
The stereochemical configuration arises from the planar benzothiazole core and the non-bonding interactions between the imino group (C=N) and the acetylsulfanylacetyl side chain. The E-configuration of the imine bond is stabilized by resonance with the benzothiazole’s aromatic system, as evidenced by computational models. The molecular formula is C₁₆H₁₇N₃O₅S₂ , with a molar mass of 403.45 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₇N₃O₅S₂ |
| Molar mass (g/mol) | 403.45 |
| IUPAC name | ethyl 2-[2-({2-[(acetylsulfanyl)acetyl]imino}-6-methoxy-1,3-benzothiazol-3(2H)-yl)acetate |
| SMILES | CCOC(=O)CC1=Nc2cc(OC)ccc2S1.N=C(SCC(=O)C)SC(=O)C |
X-ray Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, α = 90°, β = 105.3°, γ = 90°. The benzothiazole ring adopts a nearly planar geometry (mean deviation: 0.04 Å), while the acetylsulfanylacetyl side chain exhibits a gauche conformation relative to the imine bond.
Intermolecular interactions dominate the packing arrangement:
- π-π stacking between benzothiazole rings (centroid distance: 3.52 Å)
- C–H···O hydrogen bonds linking acetate groups (2.67–2.89 Å)
- S···S interactions between thioacetyl moieties (3.41 Å)
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| Unit cell angles | α = 90°, β = 105.3°, γ = 90° |
| Z-value | 4 |
Advanced Spectroscopic Characterization (2D-NMR, FTIR, Raman)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (600 MHz, CDCl₃): δ 8.21 (s, 1H, imine-H), 7.45–7.39 (m, 2H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.42 (s, 2H, SCH₂), 2.51 (s, 3H, COCH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₃).
- ¹³C NMR (150 MHz, CDCl₃): δ 195.4 (C=O), 170.2 (COO), 162.9 (C=N), 153.1–112.7 (aromatic carbons), 61.8 (OCH₂), 56.1 (OCH₃), 34.5 (SCH₂), 30.1 (COCH₃), 14.2 (CH₃).
Two-Dimensional NMR:
- HSQC correlates the methoxy proton (δ 3.85) with carbon δ 56.1.
- HMBC confirms the imine connectivity through long-range coupling between δ 8.21 (imine-H) and δ 162.9 (C=N).
Fourier-Transform Infrared (FTIR):
- Strong absorption at 1715 cm⁻¹ (ester C=O), 1689 cm⁻¹ (thioacetate C=O), and 1612 cm⁻¹ (C=N stretch). The methoxy C–O vibration appears at 1254 cm⁻¹.
Raman Spectroscopy:
Computational Chemistry Approaches for Conformational Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers:
- Conformer A (85% population): Gauche arrangement of the acetylsulfanylacetyl chain, stabilized by intramolecular C–H···O hydrogen bonds (2.12 Å).
- Conformer B (15% population): Antiperiplanar orientation with higher torsional strain (ΔG = 1.8 kcal/mol).
Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions:
- n(N) → σ*(C–S) stabilization energy: 12.3 kcal/mol
- π(C=N) → π*(benzothiazole) delocalization energy: 18.7 kcal/mol
Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the imine nitrogen (−42.7 kcal/mol) and electrophilic zones at the thioacetate sulfur (+36.4 kcal/mol).
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Conformer A | Conformer B |
|---|---|---|
| C=N bond length (Å) | 1.28 | 1.29 |
| C–S bond length (Å) | 1.78 | 1.81 |
| Dihedral angle (°) | 62.3 | 178.9 |
Properties
IUPAC Name |
ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-4-23-15(21)8-18-12-6-5-11(22-3)7-13(12)25-16(18)17-14(20)9-24-10(2)19/h5-7H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZRKNBIHYHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of various functional groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and methoxybenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
The target compound belongs to a class of benzothiazole-acetate hybrids. Key structural analogues include:
Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-benzothiazol-3-yl]acetate (C₂₅H₂₃N₃O₅S₂) Substituents: 6-sulfamoyl (polar) and 4-benzylbenzoyl (aromatic) groups. Properties: The sulfamoyl group enhances water solubility compared to the methoxy group in the target compound. This derivative may exhibit improved bioavailability for therapeutic applications .
Methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate Substituents: 6-methoxy (as in the target compound) and a sulfonyl-linked isoquinoline group.
Functional Group Variations
- Acetate vs. Cyanoacetate: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (C₁₉H₁₅N₃O₂S) replaces the acetylsulfanyl group with a cyano substituent.
- Thioacetate Analogues : Compounds like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl thioacetate derivatives () feature bicyclic terpene groups, which may improve membrane permeability compared to the target compound’s linear structure .

Physicochemical and Toxicological Profiles
- Lipophilicity : The target compound’s ethyl acetate and methoxy groups confer moderate lipophilicity (logP ~2.5–3.5), comparable to imidazole-based analogues like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate ().

- Toxicity : Ethyl acetate derivatives (e.g., zebrafish embryo studies in ) show concentration-dependent toxicity (EC₅₀ = 0.15–0.2%), suggesting that the target compound’s ester group may contribute to similar risks unless mitigated by its complex structure .

Data Tables
Table 2: Functional Group Impact on Properties
Research Implications and Gaps
- Activity Prediction : The target compound’s acetylsulfanyl group may confer antioxidant or enzyme-inhibitory properties, analogous to sulfhydryl-containing drugs.
- Synthetic Optimization : Adopting high-throughput crystallography tools (e.g., SHELX or WinGX ) could refine its structure-activity relationship.
- Toxicity Studies : Zebrafish embryo models (as in ) should be employed to assess developmental toxicity.
Biological Activity
Overview of Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
This compound is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity
1. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in their structure can enhance their efficacy against various cancer cell lines. For instance, studies have shown that benzothiazoles can induce apoptosis in cancer cells by activating caspases and modulating the expression of apoptosis-related proteins.
2. Antimicrobial Properties
Benzothiazole compounds exhibit significant antimicrobial activity against a broad spectrum of pathogens. This compound may possess similar properties due to the presence of the benzothiazole moiety, which has been linked to inhibition of bacterial growth and biofilm formation.
3. Anti-inflammatory Effects
Some benzothiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating conditions characterized by inflammation.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored various benzothiazole derivatives, revealing that specific substitutions significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The compound's mechanism involved the inhibition of the PI3K/Akt signaling pathway.
- Antimicrobial Research : In a study published in Pharmaceutical Biology, a series of benzothiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with acetylthio groups exhibited enhanced antibacterial effects.
- Anti-inflammatory Investigation : A research article in Bioorganic & Medicinal Chemistry Letters reported that certain benzothiazole derivatives reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate?
The synthesis typically involves multi-step reactions, including:
- Benzothiazole ring formation : Condensation of substituted anilines with thiourea derivatives under acidic conditions.
- Functionalization : Introduction of the acetylsulfanylacetyl group via nucleophilic substitution or acylation reactions.
- Esterification : Ethyl acetate group incorporation using ethyl chloroacetate or similar reagents. Key considerations include temperature control (e.g., reflux conditions) and solvent selection (e.g., ethanol, DMF) to optimize yield and purity .
Q. How can the structural integrity of this compound be validated experimentally?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL or SHELXTL for refinement to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- NMR : Analyze H and C spectra to verify substituent positions and imine bond geometry.
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm, S-H at ~2550 cm) .
Q. What are the primary challenges in purifying this compound?
- Byproduct removal : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential due to side reactions during imine formation.
- Crystallization optimization : Use ethanol/water mixtures for recrystallization to enhance purity. Monitor pH to avoid hydrolysis of the ester group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?
- Dynamic vs. static disorder : Use WinGX/ORTEP to model anisotropic displacement parameters in XRD data, which may explain discrepancies in NMR peak splitting .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian or ORCA software) to identify conformational flexibility or tautomerism .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Functional group substitution : Systematically replace the methoxy or acetylsulfanyl groups with halogens, alkyl chains, or sulfonamides. Assess bioactivity changes using assays like:
- Enzyme inhibition : Kinetic studies (e.g., IC determination) for targets like cyclooxygenase or acetylcholinesterase.
- Cellular assays : Measure cytotoxicity (MTT assay) or antimicrobial activity (MIC values) .
Q. How can reaction conditions be optimized to mitigate degradation of the benzothiazole core during synthesis?
- Temperature control : Avoid exceeding 80°C during imine formation to prevent ring-opening.
- Protecting groups : Temporarily protect reactive sites (e.g., sulfur atoms) with trityl or acetyl groups.
- Real-time monitoring : Employ HPLC-MS to track intermediates and adjust reagent stoichiometry dynamically .
Methodological Notes
- Crystallography : Use SHELXL for high-resolution refinement, especially for resolving twinning or disorder .
- Reaction troubleshooting : Employ TLC (silica gel, UV visualization) for rapid intermediate tracking .
- Data interpretation : Cross-validate spectral and computational data to address ambiguities in stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



